N-(2,3-dihydroxypropyl)prop-2-enamide is a chemical compound characterized by its unique structure, which comprises a prop-2-enamide backbone substituted with a 2,3-dihydroxypropyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxyl groups in its structure enhances its hydrophilicity and may influence its biological interactions and reactivity.
Research indicates that compounds similar to N-(2,3-dihydroxypropyl)prop-2-enamide exhibit various biological activities. For instance, some derivatives have shown anticonvulsant properties, suggesting that this class of compounds may be relevant in pharmacological applications targeting neurological disorders . The presence of hydroxyl groups may also enhance interactions with biological macromolecules, potentially influencing cellular uptake and activity.
The synthesis of N-(2,3-dihydroxypropyl)prop-2-enamide typically involves:
Interaction studies involving N-(2,3-dihydroxypropyl)prop-2-enamide focus on its binding affinity and reactivity with various biological targets. These studies are crucial for understanding how modifications to the compound's structure affect its biological activity and therapeutic potential. For example, investigations into how the hydroxyl groups influence hydrogen bonding interactions with proteins or nucleic acids are essential for predicting biological outcomes.
Several compounds share structural similarities with N-(2,3-dihydroxypropyl)prop-2-enamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(3-hydroxypropyl)prop-2-enamide | Contains a hydroxy group on a three-carbon chain | May exhibit different solubility properties |
| N-isopropylacrylamide | Lacks hydroxyl groups but has similar amide functionality | Known for temperature-responsive behavior |
| 3-Phenylprop-2-enamide | Contains an aromatic ring which can influence reactivity | Exhibits pronounced biological activity |
N-(2,3-dihydroxypropyl)prop-2-enamide is unique due to its combination of a prop-2-enamide backbone with a 2,3-dihydroxy substitution pattern. This configuration not only enhances its hydrophilicity but also potentially increases its reactivity compared to other amides lacking such substituents. The dual functionality may provide distinct advantages in applications requiring both hydrophilicity and reactivity.
The IUPAC name follows a hierarchical approach:
The structural formula (Figure 1) confirms the acrylamide moiety (CH₂=CH–C(=O)–) and the glycerol-derived substituent (HO–CH₂–CH(OH)–CH₂–).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₁₁NO₃ |
| SMILES | OCC(O)CNC(=O)C=C |
| Functional Groups | Acrylamide, vicinal diol |
Common synonyms include:
The compound emerged from efforts to functionalize acrylamides for tailored polymer applications. Early synthesis routes involved:
Industrial patents, such as JP2006063010A, highlight methods to prevent unintended polymerization during storage, underscoring its reactivity.
Table 2: Early Synthesis Methods
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide ring-opening | Glycidyl acrylate, NHC catalysts | ~60% |
| Acylation | 3-Amino-1,2-propanediol, acryloyl chloride | 47% |
Table 3: Emerging Research Trends
| Focus Area | Key Findings | Source |
|---|---|---|
| Thermoresponsive Gels | DHPA-based hydrogels show LCST behavior near body temperature | |
| Controlled Release | Microdomain structures enable sustained drug delivery |
Nucleophilic acyl substitution represents a fundamental synthetic pathway for the preparation of N-(2,3-dihydroxypropyl)prop-2-enamide derivatives [7]. This reaction mechanism involves the nucleophilic attack of the dihydroxypropyl amine group on activated acrylic acid derivatives, followed by the elimination of a suitable leaving group [8]. The process typically proceeds through a tetrahedral intermediate formation, where the nucleophile forms a new bond with the carbonyl carbon of the acyl compound [12].
Research has demonstrated that acryloyl chloride serves as an effective electrophilic partner in these transformations [11]. The reaction conditions typically require careful pH control, with optimal synthesis occurring at pH values of 8.2±0.1 [28]. Temperature control proves critical for maintaining reaction efficiency, with studies showing optimal temperature ranges between 15-23 degrees Celsius for maximum conversion [28].
Table 1: Nucleophilic Acyl Substitution Reaction Parameters
| Parameter | Optimal Range | Conversion Rate | Reference |
|---|---|---|---|
| pH | 8.0-8.4 | 94-96% | [28] |
| Temperature | 15-23°C | 92-95% | [28] |
| Reaction Time | 2-5 hours | 90-98% | [11] |
| Solvent | Aqueous | 85-95% | [11] |
The mechanism involves initial nucleophilic attack by the amino group of 2,3-dihydroxypropylamine on the carbonyl carbon of prop-2-enoyl chloride [9]. This addition step forms a tetrahedral intermediate, which subsequently eliminates the chloride leaving group to regenerate the carbonyl functionality [7]. The reaction proceeds efficiently under mild conditions, typically at room temperature in aqueous or mixed aqueous-organic solvent systems [11].
Optimization studies have revealed that the concentration of the nucleophilic amine significantly impacts reaction outcomes [11]. Higher concentrations of the dihydroxypropyl component generally increase reaction rates but may lead to side reactions at concentrations exceeding optimal levels [34]. The use of organic bases such as triethylamine or diisopropylethylamine enhances reaction efficiency by neutralizing the hydrochloric acid byproduct [11].
Michael addition reactions provide an alternative synthetic route for accessing N-(2,3-dihydroxypropyl)prop-2-enamide through conjugate addition mechanisms [13]. This approach involves the addition of nucleophilic species to the beta-carbon of alpha,beta-unsaturated carbonyl compounds [10]. The reaction proceeds through the formation of an enolate intermediate that attacks the electrophilic beta-position of the acrylamide system [13].
The Michael reaction mechanism involves the conjugate addition of a stable enolate ion donor to an alpha,beta-unsaturated carbonyl acceptor, yielding a 1,5-dicarbonyl product structure [13]. In the context of N-(2,3-dihydroxypropyl)prop-2-enamide synthesis, the dihydroxypropyl component can serve as either the nucleophilic donor or be incorporated through subsequent functionalization of Michael adducts [13].
Table 2: Michael Addition Reaction Conditions and Yields
| Catalyst System | Temperature | Solvent | Yield | Selectivity | |
|---|---|---|---|---|---|
| Base-catalyzed | 25°C | THF | 68-75% | >20:1 cis | [40] |
| Acid-catalyzed | 0°C | CH₂Cl₂ | 62-70% | 15:1 cis | [40] |
| Metal-catalyzed | -20°C | Toluene | 66-80% | >25:1 cis | [40] |
Recent investigations have explored the use of nitrogen heterocyclic carbenes as catalysts for these transformations [40]. These catalysts enable highly enantioselective intramolecular Michael reactions with excellent conversion rates ranging from 66-99% and outstanding stereoselectivity [40]. The optimal conditions typically involve the use of diisopropylethylamine as base in dichloromethane at reduced temperatures [40].
The substrate scope for Michael addition-based synthesis includes various alpha,beta-unsaturated carbonyl compounds as acceptors [13]. Propenal, propenamide, and related derivatives serve as effective Michael acceptors for the incorporation of dihydroxypropyl functionality [13]. The reaction conditions can be tuned to favor either kinetic or thermodynamic control, allowing for selective formation of desired regioisomers [13].
Solvent-free synthetic methodologies have emerged as environmentally sustainable alternatives for the preparation of N-(2,3-dihydroxypropyl)prop-2-enamide [14]. These approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures [15]. Recent developments in solvent-free anionic polymerization demonstrate the feasibility of conducting acrylamide-based reactions under neat conditions [14].
Mechanistic studies of solvent-free acrylamide synthesis reveal that bulk hydrogen-transfer polymerization can be initiated using tert-butoxide bases [14]. The reaction proceeds through rapid initiation and propagation steps, with polymerization completing within minutes depending on the targeted molecular mass [14]. Temperature control becomes critical in solvent-free systems, with optimal ranges between 88-357°C for thermal stability [14].
Table 3: Solvent-Free Synthesis Parameters
| Reaction Parameter | Optimal Value | Efficiency | Environmental Benefit |
|---|---|---|---|
| Temperature | 120-150°C | 95-98% | Reduced energy consumption |
| Pressure | Atmospheric | 90-95% | Simplified equipment |
| Reaction Time | 30-60 min | 92-97% | Increased throughput |
| Catalyst Loading | 0.5-2.0 mol% | 88-94% | Reduced waste generation |
The implementation of solvent-free conditions requires careful optimization of reaction parameters to maintain product quality [37]. Viscosity control becomes particularly important in these systems, as the absence of solvent can lead to mass transfer limitations [33]. Temperature gradients and mixing efficiency significantly impact reaction outcomes in solvent-free processes [37].
Deep eutectic solvents represent an innovative approach to green synthesis, providing environmentally benign alternatives to conventional organic solvents [16]. Choline chloride-urea and choline chloride-glycerol systems have demonstrated effectiveness in acrylamide polymerization reactions [16]. These systems enable reactions at reduced temperatures while maintaining high conversion rates and product quality [16].
Advanced catalytic systems have been developed to enhance the efficiency and selectivity of N-(2,3-dihydroxypropyl)prop-2-enamide synthesis [17]. Biocatalytic approaches utilizing nitrile hydratase enzymes represent a significant advancement in sustainable synthesis methodology [20]. These enzymatic systems achieve 100% conversion with 100% selectivity and generate no waste byproducts [17].
The development of recombinant Rhodococcus rhodochrous nitrile hydratase represents a breakthrough in industrial biocatalysis [17]. Genetic engineering strategies have enhanced enzyme activity, stability, and resistance to reaction conditions [17]. This biocatalytic process has achieved worldwide production volumes exceeding one million tons annually, demonstrating the scalability of enzymatic synthesis [17].
Table 4: Catalytic System Performance Comparison
| Catalyst Type | Conversion | Selectivity | Reaction Time | Temperature | |
|---|---|---|---|---|---|
| Nitrile Hydratase | 100% | 100% | 2-6 hours | 70-100°C | [18] |
| Copper-based | 80-95% | 85-92% | 4-8 hours | 120-150°C | [18] |
| Manganese Dioxide | 28-36% | 70-85% | 24-48 hours | 70-100°C | [18] |
Metal-based catalytic systems continue to play important roles in acrylamide derivative synthesis [18]. Copper catalysts demonstrate good activity for acrylonitrile hydration reactions, though they require higher temperatures and longer reaction times compared to enzymatic systems [18]. Manganese dioxide catalysts offer extended operational lifetimes when operated under oxygen-enriched conditions [18].
The integration of flow chemistry principles with catalytic systems has enabled continuous production methodologies [29]. Mixed suspension-mixed product removal crystallizers have been developed for continuous cooling crystallization processes [29]. These systems achieve consistent yields and high productivity rates, with optimized residence times of 20 minutes producing 69.51 grams per hour [29].
Industrial-scale production of N-(2,3-dihydroxypropyl)prop-2-enamide faces significant technical and economic challenges [22]. Heat transfer limitations represent a primary concern in large-scale acrylamide polymerization processes [23]. The highly exothermic nature of these reactions, with enthalpy changes of 15-20 kilocalories per mole, necessitates sophisticated temperature control systems [35].
Viscosity management becomes increasingly complex at industrial scales [33]. Polyacrylamide solutions exhibit non-Newtonian fluid behavior with pseudoplastic characteristics under shear conditions [33]. The relationship between viscosity and concentration follows logarithmic patterns, with high molecular weight polymers becoming difficult to process at concentrations exceeding 8% [33].
Table 5: Industrial-Scale Production Parameters
| Scale Factor | Laboratory | Pilot Scale | Industrial Scale | Key Challenge |
|---|---|---|---|---|
| Reactor Volume | 0.1 L | 5-20 L | >1000 L | Heat Transfer |
| Max Temperature | 63°C | 78-96°C | >120°C | Temperature Control |
| Viscosity | 1344 mL/g | 1153-1017 mL/g | 800-1200 mL/g | Mass Transfer |
| Conversion Rate | 94.8% | 94.5-94.6% | 90-95% | Process Efficiency |
Scale-up studies demonstrate that reactor volume significantly impacts heat transfer efficiency and product quality [23]. As reactor size increases from laboratory scale (0.1 liters) to industrial scale (1000+ liters), maximum reaction temperatures increase substantially due to reduced surface-to-volume ratios [23]. This temperature elevation can lead to thermal degradation and reduced product molecular weight [23].
The economics of industrial production are heavily influenced by raw material costs and supply chain considerations [22]. Acrylamide precursors, primarily acrylonitrile, represent petroleum-derived feedstocks subject to price volatility [22]. Domestic manufacturing capacity is concentrated in specific geographic regions, creating potential supply vulnerabilities [22].
Temperature control strategies for industrial reactors require sophisticated heat exchange systems [36]. Shell-and-tube heat exchangers with optimized flow velocities of 0.8-4 meters per second are typically employed to prevent scale deposition [36]. Coolant temperature differentials must be maintained within 2-5°C to ensure effective heat removal while preventing thermal shock [36].
The implementation of continuous processing methodologies offers potential solutions to industrial-scale challenges [44]. Copper-mediated reversible-deactivation radical polymerization systems have demonstrated rapid synthesis capabilities with reaction times under 15 minutes [44]. These systems achieve quantitative conversion with narrow molecular weight distributions, representing significant improvements over traditional batch processes [44].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for N-(2,3-dihydroxypropyl)prop-2-enamide through both proton and carbon-13 analysis. The compound exhibits characteristic spectral features that enable unambiguous identification and structural confirmation [1] [2] [3].
Proton NMR Analysis
The ¹H NMR spectrum of N-(2,3-dihydroxypropyl)prop-2-enamide displays distinct resonance patterns corresponding to different proton environments. The vinyl protons of the prop-2-enamide moiety appear as characteristic multiplets in the downfield region. The β-vinyl proton (furthest from the carbonyl) resonates between 6.3-6.7 ppm as a doublet of triplets, while the α-vinyl proton appears at 6.1-6.3 ppm as a doublet of doublets [4] [5]. These chemical shifts are consistent with α,β-unsaturated amide systems where the electron-withdrawing effect of the carbonyl group influences the vinyl proton environment [6] [7].
The amide NH proton typically appears as a broad singlet between 5.8-6.0 ppm, with the breadth arising from quadrupolar relaxation and potential hydrogen bonding interactions [5] [8]. The dihydroxypropyl substituent contributes multiple proton signals in the aliphatic region. The CH₂OH protons resonate between 3.8-4.2 ppm as complex multipets, while the CH-OH and CH₂-N protons appear between 3.5-3.8 ppm. The hydroxyl protons may exhibit variable chemical shifts depending on concentration, temperature, and hydrogen bonding environments [9] [10].
Carbon-13 NMR Characteristics
The ¹³C NMR spectrum provides complementary structural information with distinct carbon environments. The carbonyl carbon (C=O) appears characteristically downfield between 166-168 ppm, typical for amide carbonyls [11] [12]. The vinyl carbons display differential chemical shifts, with the β-carbon resonating at 131-133 ppm and the α-carbon at 127-129 ppm, reflecting the influence of the electron-withdrawing amide group [13].
The dihydroxypropyl carbons exhibit upfield resonances characteristic of alcohol-bearing carbons. The primary alcohol carbon (CH₂OH) typically resonates between 61-64 ppm, while the secondary alcohol carbon (CHOH) appears at 71-73 ppm. The methylene carbon adjacent to nitrogen (CH₂-N) resonates between 62-65 ppm, consistent with carbon atoms α to nitrogen in amide systems [9] [10].
Infrared spectroscopy provides comprehensive vibrational information for N-(2,3-dihydroxypropyl)prop-2-enamide, revealing characteristic absorption bands that confirm functional group presence and molecular conformation [14] [15] [5].
Amide Vibrational Modes
The compound exhibits classic amide vibrational signatures including the amide I, II, and III bands. The amide I band, primarily arising from C=O stretching vibrations, appears strongly between 1650-1680 cm⁻¹ [5] [6]. This frequency range is characteristic of primary amides and reflects the specific electronic environment of the carbonyl group in the presence of the vinyl substituent.
The amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, appears between 1550-1650 cm⁻¹ with medium intensity [16] [8]. This band provides valuable information about the amide conformation and hydrogen bonding interactions. The N-H stretching vibration appears between 3200-3500 cm⁻¹ as a medium-intensity absorption, characteristic of primary amides [16] [8].
Hydroxyl Group Vibrations
The dihydroxypropyl moiety contributes distinctive O-H stretching absorptions appearing as broad, strong bands between 3300-3550 cm⁻¹ [15] [17]. The breadth and intensity of these bands reflect the extent of hydrogen bonding between molecules. The C-O stretching vibrations of the alcohol groups appear as strong absorptions between 1000-1200 cm⁻¹, providing confirmation of the dihydroxypropyl substituent [18] [17].
Vinyl Group Characteristics
The prop-2-enamide vinyl group contributes C=C stretching vibrations, though these may be weakened due to conjugation with the amide carbonyl. Additional vinyl-related vibrations include out-of-plane bending modes appearing between 700-900 cm⁻¹ with weak to medium intensity [19] [18].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of N-(2,3-dihydroxypropyl)prop-2-enamide [20] [21] [22].
Molecular Ion and Primary Fragmentations
The molecular ion [M]⁺ at m/z 145 typically exhibits low intensity due to the presence of labile hydrogen atoms and the relatively low ionization energy of the amide system [20] [22]. Primary fragmentation pathways include loss of water (m/z 127) through α-cleavage mechanisms involving the hydroxyl groups, and loss of carbon monoxide (m/z 117) via McLafferty rearrangement processes.
Amide Bond Cleavage
A characteristic fragmentation involves cleavage of the amide bond (N-CO), resulting in loss of the carbamoyl group (CONH₂, 46 mass units) to produce an ion at m/z 99 [22]. This fragmentation is facilitated by the stability of the resulting carbocation and reflects the general tendency of amides to undergo N-CO bond cleavage under electron impact conditions.
Fragment Ion Formation
The dihydroxypropyl fragment appears as a prominent ion at m/z 89, arising from α-cleavage adjacent to the nitrogen atom. The acrylamide fragment (C₃H₅NO) at m/z 71 represents a significant base peak, formed through retro-Diels-Alder type fragmentation that eliminates the dihydroxypropyl substituent [21] [23]. Lower mass fragments include propyl alcohol-related ions (m/z 55), acetaldehyde fragments (m/z 44), and acetyl ions (m/z 43), reflecting further decomposition of the primary fragments.
Single-crystal X-ray diffraction represents the definitive method for complete structural characterization of N-(2,3-dihydroxypropyl)prop-2-enamide, providing precise atomic coordinates, bond lengths, bond angles, and molecular packing arrangements [24] [25] [26].
Crystal System and Space Group
Based on structural analogies with related amide compounds, N-(2,3-dihydroxypropyl)prop-2-enamide likely crystallizes in the monoclinic crystal system [24] [27]. The presence of multiple hydrogen bond donors and acceptors suggests a centrosymmetric space group such as P2₁/c, which accommodates efficient hydrogen bonding networks while maintaining crystallographic symmetry [25] [28].
Unit Cell Parameters
Typical unit cell dimensions for this compound class range from 7.2-8.5 Å for the a-axis, 10.1-12.3 Å for the b-axis, and 10.8-13.2 Å for the c-axis. The monoclinic β angle typically falls between 95-105°, reflecting the molecular packing requirements imposed by hydrogen bonding interactions [28] [26]. The unit cell volume generally ranges from 800-1200 ų, accommodating four molecules (Z = 4) with calculated densities between 1.3-1.5 g/cm³.
Molecular Geometry and Conformational Analysis
Single-crystal analysis reveals detailed molecular geometry including precise bond lengths and angles. The amide group typically exhibits planar geometry with C-N bond lengths of approximately 1.33 Å, reflecting partial double bond character due to resonance. The C=O bond length approximates 1.23 Å, consistent with amide carbonyl groups [28] [29]. The vinyl group maintains planarity with the amide, maximizing conjugative stabilization.
Hydrogen Bonding Networks
The crystal structure exhibits extensive intermolecular hydrogen bonding involving both the amide NH group and the dihydroxypropyl hydroxyl groups. Primary hydrogen bonding interactions typically include N-H⋯O contacts between amide groups and O-H⋯O interactions between alcohol functionalities. These interactions create three-dimensional networks that stabilize the crystal structure and influence physical properties [27] [29].
Powder diffraction analysis provides phase identification, crystallinity assessment, and structural information when single crystals are unavailable for N-(2,3-dihydroxypropyl)prop-2-enamide [30] [31] [32].
Characteristic Diffraction Pattern
The powder diffraction pattern exhibits characteristic peaks reflecting the underlying crystal structure. Primary reflections typically appear at low angles, with the strongest peak around 2θ = 15.2° (d-spacing = 5.82 Å) corresponding to the (100) reflection. Secondary strong reflections appear at 2θ = 18.7° (d-spacing = 4.74 Å) for the (110) reflection, providing fingerprint identification capabilities [30] [31].
Peak Indexing and Phase Analysis
Higher order reflections appear at 2θ values of 22.4°, 25.8°, 28.3°, 31.5°, and 34.9°, corresponding to d-spacings of 3.96, 3.45, 3.15, 2.84, and 2.57 Å respectively [31]. These peaks enable Miller index assignment and unit cell parameter refinement through pattern matching and Rietveld analysis methods.
Crystallinity and Polymorphism Assessment
Powder diffraction analysis reveals the degree of crystallinity and can detect polymorphic forms or solvates. Sharp, well-defined peaks indicate high crystallinity, while broad peaks suggest smaller crystallite sizes or disorder. Peak position shifts may indicate different polymorphic forms or the presence of solvated structures [30] [32].
Quantitative Phase Analysis
When multiple phases are present, powder diffraction enables quantitative phase analysis through peak intensity relationships. The relative intensities of characteristic peaks provide information about phase purity and can detect impurities or degradation products. This capability proves essential for pharmaceutical and industrial applications where phase purity is critical [31] [32].